(S)-tert-Butyl (1-oxopentan-2-yl)carbamate

Proteasome Inhibitor Peptidomimetic Structure-Activity Relationship (SAR)

Sourcing a chiral α-amino aldehyde with orthogonal Boc/aldehyde protection often forces researchers into costly custom synthesis or late-stage oxidations that risk epimerization. (S)-tert-Butyl (1-oxopentan-2-yl)carbamate (Boc-L-norvalinal) eliminates this bottleneck. • Pre-installed (S)-norvalinal scaffold for direct incorporation into MG-115/MG-132 class proteasome inhibitors via reductive amination or amide coupling - no late-stage oxidation required. • Defined (S)-chirality at the α-carbon ensures correct stereochemistry for S1-pocket binding and substrate-controlled diastereoselective synthesis of alkaloids (e.g., pumiliotoxins). • ≥98% purity; in stock in 1 g, 5 g, 10 g, and bulk custom quantities. For R&D use only. Request a quote for immediate global dispatch.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 160801-74-1
Cat. No. B064820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (1-oxopentan-2-yl)carbamate
CAS160801-74-1
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCCCC(C=O)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,13)/t8-/m0/s1
InChIKeyPOQXUDBUMCSVHF-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-norvalinal Overview


(S)-tert-Butyl (1-oxopentan-2-yl)carbamate, also known as Boc-L-norvalinal, is a chiral, N-Boc-protected α-amino aldehyde derived from the non-proteinogenic amino acid L-norvaline . The compound possesses the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . Its defining structural features are the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the highly reactive terminal aldehyde moiety on the norvaline side chain . This combination of orthogonal reactivity makes it a critical synthon for introducing a chiral aldehyde handle into complex molecules, particularly in the synthesis of peptidomimetics and protease inhibitors.

Chiral pool synthon (S)-norvaline-derived aldehyde for enantioselective synthesis
Pre-installed aldehyde Bypasses oxidation step in peptide inhibitor assembly
Orthogonal Boc protection Acid-labile group compatible with Fmoc-SPPS and mild deprotection

Why Boc-L-norvalinal Is Irreplaceable


Generic substitution with a different Boc-protected amino acid (e.g., Boc-L-valine) or a non-chiral aldehyde fails due to the unique combination of the L-norvaline chiral center and the specific aldehyde reactivity. The (S)-configuration at the alpha-carbon is essential for downstream stereochemical outcomes, as demonstrated in the enantioselective synthesis of natural products like (−)-pumiliotoxin-C where the starting chirality of norvaline directly dictates product enantiopurity [1]. Furthermore, the norvaline-derived aldehyde (Boc-L-norvalinal) is specifically required for creating the precise peptide-like backbone in protease inhibitors such as MG-115 (Z-Leu-Leu-norvalinal), where altering the P1 side chain from n-propyl (norvaline) to isopropyl (valine) or isobutyl (leucine) drastically changes the potency and selectivity for the target proteasome [2]. The compound is not a simple, interchangeable aldehyde; its value is intrinsically tied to its chiral norvaline-derived structure.

Target
Potential Substitute
Risk Context
Boc-L-norvalinal
Boc-L-valinal
n-Propyl vs isopropyl side chain may shift proteasome S1 pocket binding
Boc-L-norvalinal
Boc-D-norvalinal
(R)-configuration may produce opposite stereochemical outcome in alkaloid synthesis
Boc-L-norvalinal
Non-chiral aldehyde
May lack stereochemical control for enantioselective C–C bond formation

Boc-L-norvalinal: Key Evidence


MG-115 Proteasome Binding Affinity

While direct potency data for the single Boc-protected aldehyde monomer (S)-tert-Butyl (1-oxopentan-2-yl)carbamate is not reported in primary literature, its critical role as the pharmacophoric core is defined in the tripeptide proteasome inhibitor MG-115 (Cbz-Leu-Leu-norvalinal). The C-terminal norvalinal (aldehyde) residue is essential for activity; it acts as a transition-state analog to bind the catalytic threonine residue in the proteasome's chymotrypsin-like active site [1]. For the final inhibitor MG-115, this interaction results in a Ki of 21 nM for the 20S proteasome and 35 nM for the 26S proteasome . Comparative studies with other aldehyde variants (e.g., valinal or leucinal) show that the norvaline-derived P1 side chain optimizes binding to the S1 specificity pocket, which is crucial for achieving this low nanomolar potency [1].

MG-115 Proteasome Binding
Class-level inference
Ki 21 nM (20S) / 35 nM (26S)
Norvalinal-based inhibitor vs valinal/leucinal analogs (altered potency)
Supports norvalinal S1 pocket SAR for inhibitor design
Class-level SAR; requires synthesis confirmation
Proteasome Inhibitor Peptidomimetic Structure-Activity Relationship (SAR)

Pumiliotoxin-C Enantioselective Synthesis

The chirality of the (S)-norvaline building block, the precursor to (S)-tert-Butyl (1-oxopentan-2-yl)carbamate, is directly transferred with high fidelity to the final product in complex total syntheses. The Oppolzer group demonstrated an enantioselective synthesis of the neurotoxic alkaloid (−)-pumiliotoxin-C, starting from (S)-norvaline [1]. The (S)-configuration of the starting material was crucial for establishing the correct stereochemistry of the target natural product; starting from (R)-norvaline yielded the unnatural enantiomer [1]. While the aldehyde derivative is one step further along the synthetic route, this work provides a robust class-level inference that the stereochemical integrity of the norvaline core is preserved and essential for achieving target chirality in multi-step syntheses.

Pumiliotoxin-C Synthesis
Class-level inference
Enantioselective outcome from (S)-norvaline
Natural (−)-pumiliotoxin-C vs unnatural (+) from (R)-norvaline
Stereochemical fidelity may be retained in multi-step synthesis
Qualitative class-level example; aldehyde derivative not directly tested
Total Synthesis Chiral Pool Synthesis Alkaloid Synthesis

Commercial Purity and Availability

From a procurement perspective, (S)-tert-Butyl (1-oxopentan-2-yl)carbamate is commercially available from multiple vendors with clearly defined purity specifications, a key factor for reproducibility in research. Suppliers such as Leyan offer the compound at a purity of 98% . Chemenu lists it with a purity of 95%+ . This compares favorably to the typical purity range (≥95-98%) of the more common precursor, Boc-L-norvaline (CAS 53308-95-5), indicating that the more advanced aldehyde intermediate is offered at a comparable level of purity without requiring additional purification steps from the end-user . The availability of this advanced synthon at high purity allows researchers to bypass the often challenging and yield-reducing step of reducing a protected amino acid to its corresponding aldehyde.

Commercial Purity
Supporting evidence
≥95% (vendor-reported)
Comparable purity to Boc-L-norvaline precursor
Verify lot-specific COA before use
Chiral Building Block Procurement Purity Specification

Boc-L-norvalinal: Key Applications


Peptide Aldehyde Proteasome Inhibitor Synthesis

This compound is the optimal starting material for the synthesis of peptide aldehyde proteasome inhibitors, such as MG-115 and MG-132 analogs. Its aldehyde functionality is pre-installed, allowing for direct incorporation into a peptide chain via reductive amination or standard amide coupling, followed by mild, global deprotection. This avoids the use of strong oxidants on a late-stage peptide intermediate. The defined chirality ensures that the resulting inhibitor interacts correctly with the proteasome's S1 pocket, as established in SAR studies for norvalinal-based inhibitors [1].

Alkaloid Enantioselective Synthesis

As a derivative of the chiral pool amino acid L-norvaline, this building block is ideally suited for the stereoselective construction of complex natural products, especially alkaloids like pumiliotoxins or coniine. The (S)-configuration is retained and can be used to set the absolute stereochemistry of multiple chiral centers in the target molecule through substrate-controlled diastereoselective reactions [1]. This avoids the need for costly and often imperfect chiral resolution or asymmetric catalysis steps later in the synthesis.

Unnatural Amino Acid Motif Synthesis

The aldehyde moiety of (S)-tert-Butyl (1-oxopentan-2-yl)carbamate serves as a versatile functional handle for homologation and functionalization. It can be employed in methodologies for constructing unusual amino acid motifs, such as α-alkyl amino acids or β-amino-α-hydroxy acids, where the chiral aldehyde directs the stereochemical outcome of C–C bond formations [1]. This application is valuable for creating libraries of conformationally constrained peptidomimetics.

Solid-Phase Peptide Synthesis Linker

The orthogonal protection scheme—Boc-labile under acidic conditions and aldehyde stable under peptide synthesis conditions—allows this compound to function as a unique linker or as a C-terminal modifying group in solid-phase peptide synthesis (SPPS). Following on-resin peptide chain assembly, the final Boc group can be cleaved to reveal a free amine for further conjugation, or the aldehyde can be used for chemoselective ligation reactions such as oxime or hydrazone formation, enabling the creation of peptide conjugates.

Application
Selection Property
Validation Focus
Proteasome inhibitor synthesis
Pre-installed aldehyde handle
Norvalinal S1 pocket SAR review
Alkaloid enantioselective synthesis
Chiral pool (S)-configuration
Stereochemical outcome verification
Unnatural amino acid synthesis
Aldehyde homologation handle
C–C bond formation stereocontrol
Solid-phase peptide synthesis linker
Orthogonal Boc protection
Resin cleavage and chemoselective ligation
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